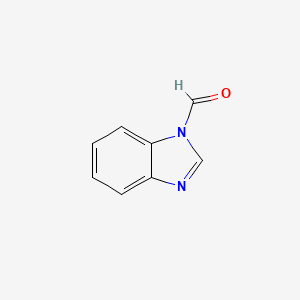
2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methylbenzamide is an organic compound belonging to the class of benzamides It is characterized by a benzene ring substituted with a methoxy group at the second position and a methyl group at the third position, along with an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzamide can be synthesized starting from 2-methoxy-3-methylbenzoic acid. The typical synthetic route involves the conversion of the carboxylic acid group to an amide group using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia or an amine derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 2-hydroxy-3-methylbenzamide.
Reduction: Formation of 2-methoxy-3-methylbenzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
2-Methoxy-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors on the cell surface, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Methoxybenzamide: Lacks the methyl group at the third position.
3-Methylbenzamide: Lacks the methoxy group at the second position.
2,3-Dimethoxybenzamide: Has an additional methoxy group at the third position.
Uniqueness: 2-Methoxy-3-methylbenzamide is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to its analogs .
Propriétés
Numéro CAS |
90609-90-8 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H2,10,11) |
Clé InChI |
FGRVZNLGONJWJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)N)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)N)OC |
| 90609-90-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058550.png)
![4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B3058551.png)


![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058557.png)

![Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B3058559.png)







